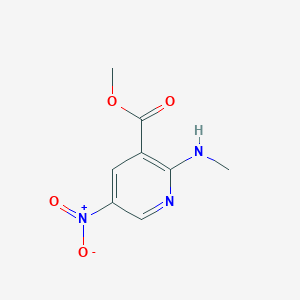

Methyl 2-(methylamino)-5-nitronicotinate

Description

Methyl 2-(methylamino)-5-nitronicotinate (CAS 1228182-64-6) is a pyridine derivative with the molecular formula C₈H₉N₃O₄ and a molecular weight of 211.17 g/mol . It features a methyl ester group at position 3, a nitro group at position 5, and a methylamino substituent at position 2 on the pyridine ring. This compound is classified as an IRRITANT and is typically stored in dark, inert conditions to maintain stability . Its applications include serving as a building block in heterocyclic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

methyl 2-(methylamino)-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-9-7-6(8(12)15-2)3-5(4-10-7)11(13)14/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZBLXXWGQTRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-5-nitronicotinate typically involves the nitration of a suitable precursor, followed by esterification and amination reactions. One common synthetic route starts with the nitration of 2-chloronicotinic acid to form 2-chloro-5-nitronicotinic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield methyl 2-chloro-5-nitronicotinate. Finally, the chloro group is substituted with a methylamino group through a nucleophilic substitution reaction using methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-5-nitronicotinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

Reduction: Methyl 2-(methylamino)-5-aminonicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Methyl 2-(methylamino)-5-nitronicotinic acid.

Scientific Research Applications

Methyl 2-(methylamino)-5-nitronicotinate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Materials Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.

Chemical Biology: The compound can be used as a probe or reagent in biochemical studies to investigate biological processes and pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-5-nitronicotinate depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylamino group can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers

Methyl 6-(methylamino)-5-nitronicotinate (CAS 211915-52-5)

- Molecular Formula : C₈H₉N₃O₄ (identical to the target compound).

- Key Differences: The methylamino and nitro groups are positioned at 6 and 5, respectively, versus positions 2 and 5 in the target compound.

- Properties : Similar molecular weight (211.17 g/mol) but distinct reactivity due to the altered substitution pattern. This isomer is also used in heterocyclic synthesis but may exhibit different regioselectivity in reactions .

Substituted Derivatives

Methyl 2-amino-5-nitronicotinate (CAS 88312-64-5)

- Molecular Formula : C₇H₇N₃O₄ (MW: 197.15 g/mol).

- Key Differences: Lacks the methyl group on the amino substituent at position 2.

- Applications: Used to synthesize benzo[d]thiazole and thiazolo[5,4-b]pyridine derivatives. The absence of the methyl group increases nucleophilicity at the amino site, enhancing reactivity in condensation reactions .

Methyl 2-hydroxy-5-nitronicotinate (CAS 89910-50-9)

- Molecular Formula : C₇H₆N₂O₅ (MW: 198.13 g/mol).

- Key Differences: Hydroxyl group at position 2 instead of methylamino.

- Properties: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. However, it may reduce metabolic stability compared to methylamino derivatives .

Methyl 6-chloro-5-nitronicotinate (CAS 104086-21-7)

Ester and Functional Group Variants

Ethyl 2-hydroxy-5-nitronicotinate (CAS 156896-54-7)

- Molecular Formula : C₈H₈N₂O₅ (MW: 212.16 g/mol).

- Key Differences : Ethyl ester (vs. methyl) and hydroxyl group at position 2.

- Stability : Ethyl esters generally hydrolyze slower than methyl esters under physiological conditions, which may influence drug design .

Methyl 2-methoxy-5-nitronicotinate (CAS 122433-50-5)

Table 1: Key Properties of Methyl 2-(methylamino)-5-nitronicotinate and Analogues

Biological Activity

Methyl 2-(methylamino)-5-nitronicotinate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from diverse research findings.

The synthesis of this compound typically involves a multi-step process, starting with the nitration of 2-chloronicotinic acid. This is followed by esterification with methanol and substitution of the chloro group with a methylamino group through nucleophilic substitution. The overall reaction can be summarized as follows:

- Nitration : 2-Chloronicotinic acid is nitrated to produce 2-chloro-5-nitronicotinic acid.

- Esterification : The intermediate is esterified to yield methyl 2-chloro-5-nitronicotinate.

- Amination : The chloro group is replaced by a methylamino group using methylamine.

This synthetic route ensures high purity and yield, essential for subsequent biological evaluations.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and differentiation, particularly tropomyosin receptor kinases (TRKs).

- Cellular Interactions : It binds to active sites on target proteins, altering their activity and potentially leading to downstream effects on cellular signaling pathways .

Anticancer Activity

This compound exhibits promising anticancer properties, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Studies have demonstrated that this compound can inhibit cell proliferation effectively while maintaining low toxicity levels at therapeutic doses .

Case Studies

- In Vitro Studies : In laboratory settings, the compound showed a significant reduction in cell viability in treated cancer cell lines compared to control groups. For instance, at a concentration of 10 µM, it reduced MCF-7 cell proliferation by approximately 70% over 48 hours.

- Animal Models : In vivo studies involving murine models indicated that administration of this compound resulted in reduced tumor growth without significant adverse effects on normal tissues. Dosage variations revealed that lower doses (1-5 mg/kg) were effective in tumor inhibition while minimizing toxicity .

Metabolic Pathways

The metabolic fate of this compound involves several pathways mediated by cytochrome P450 enzymes, particularly CYP2C9. These enzymes facilitate the oxidation and conjugation reactions necessary for its clearance from biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Notable Biological Activity |

|---|---|---|

| Methyl 2-amino-5-nitronicotinate | Amino group instead of methylamino | Moderate anticancer activity |

| Methyl 2-(dimethylamino)-5-nitronicotinate | Dimethylamino group | Increased potency in certain assays |

| Methyl 2-(ethylamino)-5-nitronicotinate | Ethylamino group | Reduced solubility |

This compound stands out due to its enhanced reactivity and potential for selective targeting of biological pathways, making it a candidate for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.